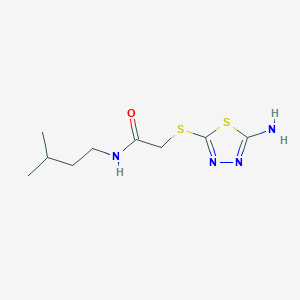
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-isopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-isopentylacetamide is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-isopentylacetamide typically involves multiple steps. One common method includes the reaction of 2-chloroacetyl chloride with hydrazinecarbothioamide to form an intermediate, which is then reacted with carbon disulfide to yield the thiadiazole ring
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-isopentylacetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-isopentylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-isopentylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular pathways are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial properties.
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: Studied for its urease inhibitory activity.
Uniqueness
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-isopentylacetamide is unique due to its specific isopentyl substitution, which may confer distinct biological activities and chemical reactivity compared to other thiadiazole derivatives .
Biological Activity
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-isopentylacetamide is a derivative of the 1,3,4-thiadiazole family, which is known for its diverse biological activities. This compound has gained attention for its potential therapeutic applications in various fields, including antimicrobial, anticancer, and anti-inflammatory therapies. This article reviews the biological activity associated with this compound, synthesizing findings from multiple studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiadiazole ring that contributes to its biological activity, particularly through interactions with various biological targets.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown significant inhibitory effects against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole | Staphylococcus aureus | 62.5 μg/mL |
| 2-amino-1,3,4-thiadiazole derivatives | E. coli | 32.6 μg/mL |
| 2-(5-nitrophenoxymethyl)-1,3,4-thiadiazole | Salmonella typhi | 500 μg/disk |
These findings indicate that the presence of substituents on the thiadiazole ring can enhance antimicrobial efficacy.
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer properties. A review highlighted that some derivatives exhibited potent cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound A | HCT116 (colon cancer) | 3.29 |
| Compound B | MCF-7 (breast cancer) | 0.28 |
| Compound C | A549 (lung cancer) | 0.52 |
These compounds demonstrated mechanisms such as apoptosis induction and cell cycle arrest in treated cells. The structure-activity relationship studies suggest that specific substitutions on the thiadiazole ring are crucial for enhancing anticancer activity .
Anti-inflammatory Activity
Research has indicated that certain thiadiazole derivatives possess anti-inflammatory properties. For example:
- In vitro studies showed that some compounds could inhibit pro-inflammatory cytokines.
- Animal models demonstrated decreased inflammation markers following treatment with these derivatives.
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of thiadiazole derivatives. The study reported:
- Synthesis : The derivatives were synthesized via a multi-step process involving the reaction of thiadiazole with various acylating agents.
- Biological Evaluation : The synthesized compounds were screened for antimicrobial and anticancer activities using standard protocols.
Results indicated that several derivatives exhibited promising activity against both bacterial strains and cancer cell lines.
Properties
Molecular Formula |
C9H16N4OS2 |
|---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C9H16N4OS2/c1-6(2)3-4-11-7(14)5-15-9-13-12-8(10)16-9/h6H,3-5H2,1-2H3,(H2,10,12)(H,11,14) |
InChI Key |
FKIXSYNCAGUGAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CSC1=NN=C(S1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















